REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[NH2:6])([CH3:3])[CH3:2].[CH3:14][CH:15]([CH:17]=O)[CH3:16].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)(Cl)Cl>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[N:6]=[CH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:12] |f:3.4|
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Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
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Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
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CC(C)C=O
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Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
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[O-]S(=O)(=O)[O-].[Mg+2]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 2 h at RT
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Assay by 1H-NMR (crude reaction mixture)
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate washed with chloroform (50 mL), and 5 Å molecular sieves
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Type
|
ADDITION
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Details
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were added
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Type
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STIRRING
|
Details
|
After stirring for 20 h at RT the solution
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Duration
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20 h
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Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the molecular sieves were washed with chloroform (2×50 mL)
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
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Details
|
the residue distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
After a few drops of forerun (67–76° C./27 Pa) product was collected at 76–77° C./27 Pa as a colorless oil, 8.66 g (74.8%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)N=CC(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |